1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-17-6-5-16(11-18(17)22)25-10-9-24(20(25)27)13-19(26)23-8-7-14-3-1-2-4-15(14)12-23/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIREUOBDGDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a novel imidazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.37 g/mol. The structure includes a difluorophenyl group and a dihydroisoquinoline moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death.
Case Study: Synthesis and Activity Evaluation
A study published in RSC Advances synthesized a series of imidazolidinones and evaluated their anticancer activity. The results showed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The structural features contributing to this activity were analyzed using quantitative structure-activity relationship (QSAR) models, identifying key functional groups necessary for enhanced efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the 3,4-dihydroisoquinoline scaffold have been investigated for their antimicrobial activities. For example, derivatives have shown promising results against various pathogens, including bacteria and fungi.
Research Findings
A study focusing on the antimicrobial potential of 3,4-dihydroisoquinoline derivatives reported that specific modifications led to enhanced activity against resistant strains of bacteria. The mode of action was hypothesized to involve disruption of bacterial cell membranes .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Apoptosis Induction | Induces programmed cell death |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Key Features |
|---|---|---|
| Imidazolidinone Derivative A | High | Presence of fluorine atoms |
| Dihydroisoquinoline Derivative B | Moderate | Hydroxyl groups present |
| Unmodified Dihydroisoquinoline | Low | Lack of substituents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs in the evidence share key features but differ in substituents and bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing Groups :
- The 3,4-difluorophenyl group in the target compound contrasts with chloropyridinyl (imidacloprid) and trifluoromethyl (Compounds 117, 3, 4, 5). Fluorine’s smaller size and higher electronegativity may improve blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .
Heterocyclic Diversity: The dihydroisoquinolin moiety differentiates the target compound from analogs with thiadiazole () or biphenyl () systems.
Linker Flexibility :
- The oxoethyl linker in the target compound provides greater conformational freedom than rigid triones () or direct aryl-aryl bonds (). This flexibility could enhance binding to dynamic enzyme pockets but reduce metabolic stability .
Molecular Weight and Lipophilicity :
- The estimated molecular weight (~409) is higher than imidacloprid (255.7) but lower than the trione derivative (424.8). This positions the compound in a mid-range lipophilicity zone, balancing solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
